N-(1-Acetylpiperidin-4-yl)-2-chloro-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Acetylpiperidin-4-yl)-2-chloro-N-phenylpropanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a piperidine ring, an acetyl group, a phenyl group, and a chloro-substituted propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Acetylpiperidin-4-yl)-2-chloro-N-phenylpropanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Acetylation: The piperidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Propanamide Moiety: The chloro-substituted propanamide can be synthesized by reacting 2-chloropropionyl chloride with aniline to form 2-chloro-N-phenylpropanamide.
Coupling Reaction: Finally, the acetylated piperidine is coupled with the 2-chloro-N-phenylpropanamide under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the piperidine ring or the phenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the propanamide moiety can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry
N-(1-Acetylpiperidin-4-yl)-2-chloro-N-phenylpropanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and materials science.
Biology
In biological research, this compound can be used to study the interactions of amide-containing molecules with biological targets, such as enzymes or receptors.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers, where its reactivity and structural properties are advantageous.
Mechanism of Action
The mechanism by which N-(1-Acetylpiperidin-4-yl)-2-chloro-N-phenylpropanamide exerts its effects depends on its interaction with molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the amide and chloro groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide
- N-(1-Acetylpiperidin-4-yl)-N’-[4-(trifluoromethoxy)phenyl]urea
Uniqueness
N-(1-Acetylpiperidin-4-yl)-2-chloro-N-phenylpropanamide is unique due to the presence of the chloro group in the propanamide moiety, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(1-acetylpiperidin-4-yl)-2-chloro-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-12(17)16(21)19(14-6-4-3-5-7-14)15-8-10-18(11-9-15)13(2)20/h3-7,12,15H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHYUJLWSANPCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C1CCN(CC1)C(=O)C)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.